molecular formula C19H33N3O B1679303 Pentisomide CAS No. 78833-03-1

Pentisomide

Cat. No. B1679303
CAS RN: 78833-03-1
M. Wt: 319.5 g/mol
InChI Key: ZZOZYGHXNQPIPS-UHFFFAOYSA-N
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Description

Pentisomide is an Anti-Arrhythmia Agent.

Scientific Research Applications

Electropharmacological Applications

Pentisomide, a class I antiarrhythmic drug, has been studied for its effects on various cardiac conditions. In patients with sustained ventricular tachycardia, pentisomide was found to influence the inducibility and cycle length of the tachycardia, without causing proarrhythmic worsening effects (Vergara et al., 1990). Additionally, it has shown effectiveness in reducing simple ventricular premature beats and couplets when compared to placebo (Mangini et al., 1991).

Cardiac Electrophysiological Effects

Studies have demonstrated that pentisomide does not significantly change various cardiac electrophysiological parameters, such as sinus cycle length and AH and HV intervals, in patients with supraventricular tachycardia. However, it has been effective in suppressing supraventricular tachycardia in some cases (Yasui et al., 1993). Pentisomide also shows a unique combination of effects on depolarization and repolarization, indicating potential differences in clinical antiarrhythmic efficacy compared to other drugs (Olsson et al., 1991).

properties

IUPAC Name

2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOZYGHXNQPIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869274
Record name Pentisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentisomide

CAS RN

78833-03-1
Record name α-[2-[Bis(1-methylethyl)amino]ethyl]-α-(2-methylpropyl)-2-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78833-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentisomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078833031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[2-(diisopropylamino)ethyl]-α-isobutylpyridine-2-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTISOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506T8KTW5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
H Inoue, T Yamashita, M Usui, A Nozaki… - Journal of …, 1991 - europepmc.org
… greater in propafenone (7 of 7) and pentisomide (5 of 6) groups than in disopyramide (1 of 8) and E-4031 (0 of 8) groups (p less than 0.001). Pentisomide and E-4031 were effective in …
Number of citations: 24 europepmc.org
M Endou, Y Hattori, S Gando… - Journal of cardiovascular …, 1992 - europepmc.org
The interactions of the class I antiarrhythmic agents, disopyramide, pirmenol, and pentisomide with peripheral muscarinic receptors were investigated by binding assay with [3H] N-…
Number of citations: 11 europepmc.org
SB Olsson, N Edvardsson, PA Newell… - Journal of …, 1991 - europepmc.org
… After iv administration of pentisomide, 85-135 mg, the atrial-… The present study supports that pentisomide is a class-I … clinical antiarrhythmic efficacy of pentisomide may differ from …
Number of citations: 9 europepmc.org
DW Holt, S Walker, A Johnston… - … & drug disposition, 1991 - Wiley Online Library
… pentisomide. Mean AUC was larger and terminal elimination half‐life longer in the elderly subjects, due to a decrease in total plasma clearance of pentisomide … of pentisomide would be …
Number of citations: 5 onlinelibrary.wiley.com
M Hachisu, H Chen, T Soneda, K Fujishima… - … and clinical research, 1995 - europepmc.org
… pentisomide seems to be a critical concentration in inducing a significant antiarrhythmic effect. Pentisomide … In conclusion, pentisomide inhibits arrhythmias dependent with the plasma …
Number of citations: 5 europepmc.org
G Vergara, G Inama, M Guarnerio, F Rando… - Giornale Italiano di …, 1990 - europepmc.org
… The aim of this paper is to examine the pentisomide action … electropharmacological tests with pentisomide after they had … tachycardia, during the iv infusion of pentisomide 1.5 mg/kg/5 …
Number of citations: 4 europepmc.org
V Kühlkamp, C Mewis, L Seipel - International journal of cardiology, 1992 - Elsevier
… If intravenous pentisomide did not prevent induction of the tachycardia, oral pentisomide was not … Long-term treatment with pentisomide had to be discontinued because of possible side …
Number of citations: 2 www.sciencedirect.com
TA Plomp, MJH Buijs - Journal of Chromatography B: Biomedical Sciences …, 1993 - Elsevier
… in pentisomide therapy, with the exception of disopyramide, do not interfere with the assay. The mean recovery of pentisomide and … Mean steady-state plasma levels of pentisomide and …
Number of citations: 2 www.sciencedirect.com
E ADORNATO, V PENNISI… - Pacing and Clinical …, 1992 - Wiley Online Library
… , and no drug otber tban pentisomide was taken. An evaluation … pentisomide (4 mg/kg in 30 min). Tbe parameters were again evaluated after 30-days of treatment witb oral pentisomide (…
Number of citations: 2 onlinelibrary.wiley.com
SG Mangini, F Mastropasqua, A Ricci… - European heart …, 1991 - academic.oup.com
Pentisomide, a new class I anti-arrhythmic drug, was compared to placebo in 50 hospitalized patients with frequent (>30 h -1 ) and stable ventricular premature beats (VPB) (variation …
Number of citations: 2 academic.oup.com

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